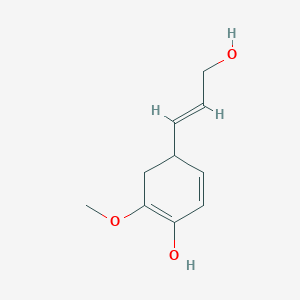
Dihydroconiferylalcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroconiferyl alcohol is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid that is soluble in alcohols and ethers. This compound is naturally occurring and can be found in various plants, including pine and cypress trees. In plants, dihydroconiferyl alcohol plays a role in structural support and protection. It is also used as an intermediate in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroconiferyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of coniferyl alcohol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). Another method involves the use of sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of dihydroconiferyl alcohol often involves the extraction of lignocellulosic biomass, such as pine wood. The process includes the catalytic fractionation of the biomass to obtain a crude bio-oil rich in dihydroconiferyl alcohol. This bio-oil can then be further refined to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dihydroconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coniferyl aldehyde.
Reduction: It can be reduced to form dihydroconiferyl amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for halogenation reactions.
Major Products Formed
Oxidation: Coniferyl aldehyde.
Reduction: Dihydroconiferyl amine.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Dihydroconiferyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It plays a role in plant metabolism and can act as a plant metabolite.
Industry: It is used in the production of flavoring agents and as a component of volatile oils .
Mechanism of Action
Dihydroconiferyl alcohol exerts its effects through various mechanisms:
Cell Division Factor: It can stimulate cell division and growth in plants, such as soybean callus.
Radical Scavenger: It acts as a radical scavenger, eliminating free radicals and protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism
Comparison with Similar Compounds
Similar Compounds
Coniferyl Alcohol: An organic compound with a similar structure, used in the biosynthesis of lignin.
Sinapyl Alcohol: Another lignin monomer found in angiosperm plants.
Paracoumaryl Alcohol: A lignin monomer found in grasses and angiosperms
Uniqueness
Unlike coniferyl alcohol, which is more commonly found in lignin biosynthesis, dihydroconiferyl alcohol has distinct properties that make it valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |
InChI Key |
AALXOLVYFZPFPN-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=CC(C1)/C=C/CO)O |
Canonical SMILES |
COC1=C(C=CC(C1)C=CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


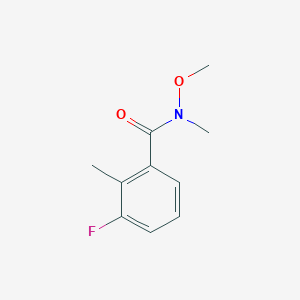
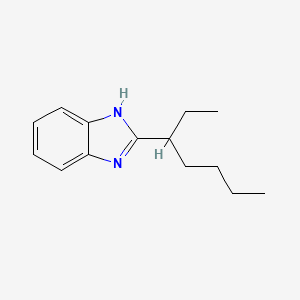
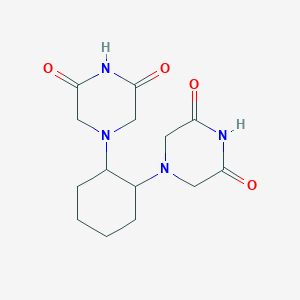


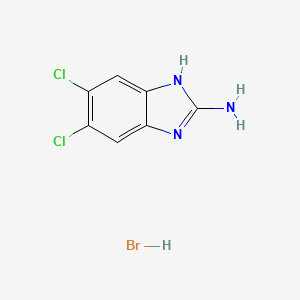

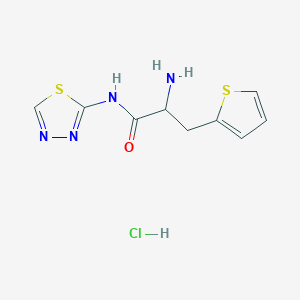
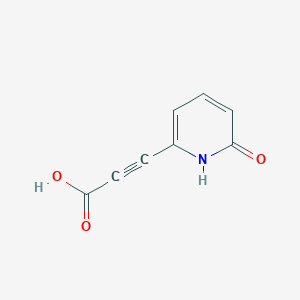

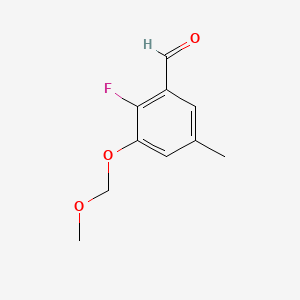
![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
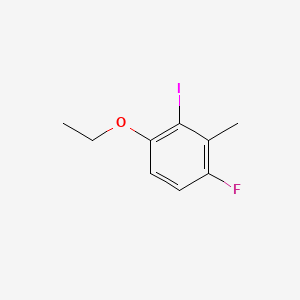
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
